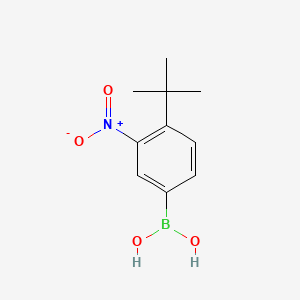

4-tert-Butyl-3-nitrophenylboronic acid

Descripción general

Descripción

“4-tert-Butyl-3-nitrophenylboronic acid” is a chemical compound with the CAS Number: 871329-54-3 . It has a molecular weight of 223.04 and its molecular formula is C10H14BNO4 . It is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

Synthesis Analysis

While specific synthesis methods for “4-tert-Butyl-3-nitrophenylboronic acid” were not found in the search results, boron reagents like it are often used in Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction .

Molecular Structure Analysis

The InChI code for “4-tert-Butyl-3-nitrophenylboronic acid” is 1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “4-tert-Butyl-3-nitrophenylboronic acid” were not found in the search results, boron reagents like it are often used in Suzuki–Miyaura coupling . This process involves a transition metal-catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

“4-tert-Butyl-3-nitrophenylboronic acid” has a density of 1.2±0.1 g/cm³ . Its boiling point is 375.3±52.0 °C at 760 mmHg . The compound has a molar refractivity of 57.8±0.4 cm³ . It has 5 H bond acceptors and 2 H bond donors . The compound’s ACD/LogP is 3.01 .

Aplicaciones Científicas De Investigación

Application in Molecular Probes and Labels

4-tert-Butyl-3-nitrophenylboronic acid is relevant in the field of biophysics, structural biology, and biomedical research, particularly in the synthesis of nitroxides. Nitroxides, such as those derived from tert-butyl groups, are extensively used as molecular probes and labels due to their resistance to chemical reduction by antioxidants and enzymatic systems. These properties are critical for applications that require stable molecular probes (Zhurko et al., 2020).

Role in Magnetism and Material Science

In material science, derivatives of tert-butyl nitroxides are studied for their magnetic properties. For instance, certain compounds with tert-butyl groups show unique magnetic behaviors, such as antiferromagnetic interactions, which are important in the development of magnetic materials and sensors (Field & Lahti, 2003).

Importance in Synthetic Organic Chemistry

This compound plays a role in synthetic organic chemistry, particularly in Suzuki–Miyaura reactions, where it is used to modify phenoxyl-nitroxyl radicals. Such reactions are vital for producing electroactive paramagnetic materials, demonstrating the compound's significance in creating advanced materials (Ten et al., 2018).

Utility in Supramolecular Chemistry

Compounds containing tert-butyl groups are also pivotal in supramolecular chemistry. They are used to synthesize macrocyclic compounds capable of including small organic molecules. These compounds have potential applications in various fields like drug delivery, sensor technologies, and smart material production (Barba et al., 2004).

Applications in Biological and Environmental Analysis

In the field of analytical chemistry, tert-butyl derivatives are used for the detection and analysis of saccharides. Modified phenylboronic acids, including compounds with tert-butyl groups, enhance the sensitivity and selectivity of sugar detection, which is important in biological and environmental analysis (Zhang & Chen, 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-tert-butyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDLCTBTDFIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657354 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-3-nitrophenylboronic acid | |

CAS RN |

871329-54-3 | |

| Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)

![Tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate](/img/structure/B1438429.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)

![9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1438438.png)

![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)

![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)

![1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester](/img/structure/B1438445.png)

![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)